molecular formula C11H15NO3 B2364651 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid CAS No. 478249-22-8

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2364651
CAS No.: 478249-22-8
M. Wt: 209.245
InChI Key: SQWIEDXCRHOSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound features a pyrrole ring substituted with a 2-carboxylic acid group and a 2-ethylbutanoyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of pyrrole with 2-ethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the use of a Grignard reagent, where 2-ethylbutylmagnesium bromide is reacted with pyrrole-2-carboxylic acid chloride. This method also requires anhydrous conditions and is typically carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in 4-(2-ethylbutanol)-1H-pyrrole-2-carboxylic acid.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

Scientific Research Applications

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylbutanoyl)-1H-pyrrole-2-carboxylic acid
  • 4-(2-propylbutanoyl)-1H-pyrrole-2-carboxylic acid
  • 4-(2-butylbutanoyl)-1H-pyrrole-2-carboxylic acid

Uniqueness

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-7(4-2)10(13)8-5-9(11(14)15)12-6-8/h5-7,12H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIEDXCRHOSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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